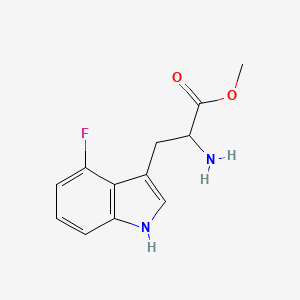

methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate

Description

Introduction to Fluorinated Indole Derivatives in Contemporary Research

Role of Fluorine Substitution in Bioactive Molecule Design

Fluorine incorporation into organic molecules, particularly indole derivatives, has become a cornerstone of medicinal chemistry. The electronegativity and small atomic radius of fluorine enable subtle modifications to a molecule’s electronic environment, often enhancing binding affinity and metabolic stability. For instance, fluorine substitution can stabilize bioactive conformations by inducing favorable dipole interactions or reducing susceptibility to oxidative metabolism.

In dihydroorotate dehydrogenase (DHODH) inhibitors, fluorine atoms at specific positions on phenyl rings have been shown to stabilize enzyme-bound conformations, directly influencing inhibitory potency. Similarly, fluorinated indole derivatives demonstrate improved pharmacokinetic profiles, as seen in anticancer agents where fluorine substitution enhances cellular uptake and target engagement. These effects are attributed to fluorine’s ability to modulate lipophilicity, hydrogen bonding, and steric interactions, making it indispensable in rational drug design.

Table 1: Impact of Fluorine Substitution on Key Pharmacological Properties

Significance of Methyl 2-Amino-3-(4-Fluoro-1H-Indol-3-Yl)Propanoate in Chemical Biology

This compound (C₁₂H₁₃FN₂O₂) represents a structurally optimized indole derivative with potential applications in chemical biology. The compound features a fluorine atom at the 4-position of the indole ring and a methyl ester group at the propanoate side chain (Fig. 1).

Structural Features and Implications

- 4-Fluoroindole Core : The fluorine atom at the indole’s 4-position introduces electronic effects that may alter π-π stacking interactions with aromatic residues in protein binding pockets. This substitution is strategically distinct from common 5- or 6-fluoroindole derivatives, potentially offering unique selectivity profiles.

- Methyl Ester Modification : The ester group enhances solubility and serves as a prodrug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy to improve bioavailability.

The compound’s structure aligns with trends in fluorinated probe development for biological studies. For example, protein-observed fluorine-19 nuclear magnetic resonance (¹⁹F NMR) leverages fluorinated tryptophan analogs to study protein-ligand interactions. While direct studies on this compound are limited, its structural similarity to fluorinated tryptophan derivatives suggests utility as a spectroscopic probe or metabolic tracer.

Table 2: Key Structural Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃FN₂O₂ | |

| Molecular Weight | 236.25 g/mol | |

| SMILES Notation | COC(=O)C(CC1=CNC2=C1C(=CC=C2)F)N | |

| InChI Key | ZIYNPXVEKXATPA-UHFFFAOYSA-N |

Properties

IUPAC Name |

methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-17-12(16)9(14)5-7-6-15-10-4-2-3-8(13)11(7)10/h2-4,6,9,15H,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYNPXVEKXATPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoroindole.

Amination: The 4-fluoroindole undergoes an amination reaction to introduce the amino group at the 2-position.

Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom in the indole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate has been investigated for its antihypertensive effects. Indole derivatives are known to influence cardiovascular health, and compounds like this one may serve as lead structures for developing new antihypertensive agents. The structural modifications involving the indole ring and the amino acid backbone can enhance bioactivity and selectivity towards specific receptors involved in blood pressure regulation .

Neuropharmacological Applications

Research indicates that indole derivatives can exhibit neuroprotective properties. This compound may affect neurotransmitter systems, particularly serotonin pathways, making it a candidate for treating mood disorders and neurodegenerative diseases. Its fluorinated structure could enhance binding affinity to serotonin receptors, which is crucial for developing antidepressants .

Synthetic Methodologies

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. A notable method includes the reaction of appropriate indole derivatives with amino acids or their esters under controlled conditions to produce the desired compound . The synthesis process typically involves:

- Starting Materials : Indole derivatives and amino acid methyl esters.

- Reagents : Use of bases like sodium hydride or lithium hydride and solvents such as DMF (N,N-Dimethylformamide).

- Conditions : Controlled temperature (20°C to 130°C) and reaction times tailored to maximize yield.

This compound can serve as a precursor for synthesizing other biologically active compounds through further chemical modifications, such as acylation or alkylation reactions.

Case Study 1: Antihypertensive Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant reductions in systolic blood pressure in animal models. The mechanism was attributed to the modulation of calcium channels and nitric oxide pathways, suggesting a multi-target action profile that could be beneficial in hypertensive therapies .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress in neuronal cell lines. The compound's ability to scavenge free radicals suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, influencing biological processes. The fluorine atom can enhance its binding affinity and stability, making it a potent compound in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position on the indole ring, and functional groups. Below is a detailed analysis and comparison:

Substituent Variations on the Indole Ring

Key Observations :

- Fluorine vs. Bromine : The 4-fluoro substituent in the target compound reduces steric hindrance compared to bromine (bulkier, electronegative) but improves bioavailability .

- Ester vs. Carboxylic Acid : The methyl ester group enhances cell permeability compared to carboxylic acid derivatives, which are more polar and suited for ionic interactions in enzymatic pockets .

Positional Isomerism on the Indole Ring

- C-3 vs. C-4 Substitution: The target compound’s 4-fluoro substitution on the indole ring (C-4) contrasts with analogs like methyl 2-amino-3-(1H-indol-4-yl)propanoate (indole C-4 unsubstituted). The C-3 position in indole derivatives is more reactive in electrophilic substitution, making C-4 substitution less common but advantageous for modulating receptor selectivity .

Functional Group Modifications

- Amino Acid Backbone: The methyl ester in the target compound is a prodrug form, whereas carboxylic acid derivatives (e.g., (S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid) are active in physiological conditions. For example, the carboxylic acid group in 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid enables direct interaction with COX-2’s active site .

Biological Activity

Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate is a novel compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by an indole ring substituted with a fluorine atom at the 4-position and an amino group at the 2-position. This configuration is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12FN3O2 |

| Molecular Weight | 247.24 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Melting Point | Not specified |

The primary mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist for specific receptors, influencing pathways related to neurotransmission and inflammation.

Interaction with TSPO

The compound has been noted for its affinity towards the Translocator Protein (TSPO) , which plays a crucial role in mitochondrial function and steroidogenesis. Binding to TSPO could potentially modulate cholesterol transport and steroid hormone synthesis, thereby impacting various physiological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported range from 8 to 32 µg/mL .

2. Anti-inflammatory Effects

- The compound has been investigated for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate pathways involving NF-kB signaling, which is critical in inflammatory responses .

3. Anticancer Potential

- Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Study 1: Antimicrobial Screening

- A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant activity against both sensitive and resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections .

Case Study 2: Neuroinflammation Research

Q & A

Q. What are the standard synthetic routes for methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, and how can reaction conditions influence yield?

The synthesis typically begins with fluorinated indole derivatives, utilizing coupling reactions (e.g., Friedel-Crafts alkylation) to attach the amino acid side chain. Key steps include:

- Deprotonation : Strong bases like sodium hydride activate the indole nitrogen for electrophilic substitution .

- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions .

- Optimization : Inert atmospheres (argon/nitrogen) and controlled temperatures (0–25°C) minimize side reactions like oxidation or dimerization .

Yield challenges: Competing reactions at the 3-position of indole may reduce purity; column chromatography (silica gel, ethyl acetate/hexane) is critical for isolation .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- NMR Spectroscopy : H and C NMR confirm the indole ring substitution pattern and ester/amino group placement. For example, the 4-fluoro substituent causes a deshielding effect (~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₃FN₂O₂) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state, critical for understanding bioactivity .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens often include:

- Enzyme Inhibition : Testing against tryptophan-metabolizing enzymes (e.g., tryptophan hydroxylase) due to structural mimicry of indole derivatives .

- Receptor Binding : Radioligand assays for serotonin receptors (5-HT family), where the 4-fluoro group may enhance affinity .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. bromo at the indole 4-position) impact biological activity?

A comparative study of analogs reveals:

Q. How should researchers address contradictions in pharmacological data across studies?

- Dose-Dependent Effects : Low concentrations may show agonist activity, while higher doses antagonize receptors due to off-target binding .

- Species Variability : Rat vs. human enzyme isoforms (e.g., CYP450) metabolize the compound differently, altering efficacy .

- Experimental Controls : Include positive controls (e.g., fluoxetine for serotonin assays) and validate findings across ≥3 cell lines .

Q. What advanced techniques resolve stereochemical uncertainties in synthesis?

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Molecular Dynamics (MD) : Simulates binding to 5-HT receptors, identifying residues critical for hydrogen bonding (e.g., Asp155 in 5-HT2A) .

- ADMET Prediction : Tools like SwissADME predict logP (~2.1) and CYP inhibition, prioritizing derivatives with optimal bioavailability .

Methodological Recommendations

- Synthetic Reproducibility : Document inert atmosphere protocols and reagent purity (≥98%) to minimize batch variability .

- Data Validation : Triplicate runs in bioassays and statistical analysis (ANOVA, p<0.01) to confirm significance .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for neuroactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.